5-Benzyloxyindole-3-carboxaldehyde

Medicinal Chemistry Chemical Biology Oncology

Researchers targeting PI3Kα/mTOR or topoisomerase II pathways face supply risks with generic indole carboxaldehydes lacking the critical 5-benzyloxy substitution. 5-Benzyloxyindole-3-carboxaldehyde (CAS 6953-22-6) provides the exact scaffold for synthesizing these specific inhibitor chemotypes-the 5-OBn group is essential for molecular recognition, not merely a protecting group. • Validated reactant for PI3Kα, mTOR & topoisomerase II inhibitor synthesis • Distinct from 5-MeO analogs (TDO inhibitors); non-fungible for cancer target workflows • ≥98% purity; global shipping from regional hubs

Molecular Formula C16H13NO2
Molecular Weight 251.28 g/mol
CAS No. 6953-22-6
Cat. No. B022325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzyloxyindole-3-carboxaldehyde
CAS6953-22-6
Synonyms5-(Phenylmethoxy)-1H-indole-3-carboxaldehyde;  5-Benzyloxy-3-formylindole;  _x000B_5-Benzyloxy-3-indolecarboxaldehyde;  NSC 71049; 
Molecular FormulaC16H13NO2
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3C=O
InChIInChI=1S/C16H13NO2/c18-10-13-9-17-16-7-6-14(8-15(13)16)19-11-12-4-2-1-3-5-12/h1-10,17H,11H2
InChIKeyDJGNUBADRQIDNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.5 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





5-Benzyloxyindole-3-carboxaldehyde: Compound Overview


5-Benzyloxyindole-3-carboxaldehyde (CAS 6953-22-6) is a heterocyclic aromatic aldehyde belonging to the indole-3-carboxaldehyde class, characterized by a benzyloxy (-OCH2Ph) substituent at the 5-position of the indole ring . It is a solid at 20°C with a molecular weight of 251.28 g/mol (C16H13NO2) . The compound is a versatile intermediate used in the synthesis of indole derivatives, which are crucial in pharmaceutical research, particularly for developing anticancer agents, and in agrochemicals .

Why 5-Benzyloxyindole-3-carboxaldehyde Is Not Interchangeable


While the indole-3-carboxaldehyde scaffold is a common starting point for medicinal chemistry, the 5-position substitution profoundly alters physicochemical properties and reactivity, making generic substitution a significant risk. For example, the 5-benzyloxy derivative (CAS 6953-22-6) exhibits a dramatically different melting point (237-242°C) compared to its 5-hydroxy (3414-19-5) or 5-methoxy (10601-19-1) analogs . More critically, its reactivity profile and application space diverge sharply; it serves as a specific reactant for preparing topoisomerase II inhibitors and PI3 kinase-α/mTOR inhibitors, whereas the 5-methoxy analog is more associated with tryptophan dioxygenase (TDO) inhibitor synthesis . The benzyloxy group is not merely a protecting group but a determinant of molecular recognition and downstream synthetic utility, rendering it non-fungible with other 5-substituted indole-3-carboxaldehydes in targeted research workflows.

5-Benzyloxyindole-3-carboxaldehyde: Differentiation Evidence


Distinct Drug Discovery Toolbox vs. 5-Methoxy Analog

The specific chemical space accessed by 5-Benzyloxyindole-3-carboxaldehyde is distinct from that of its 5-methoxy analog. While 5-Methoxyindole-3-carboxaldehyde is a common reactant for synthesizing tryptophan 2,3-dioxygenase (TDO) inhibitors , 5-Benzyloxyindole-3-carboxaldehyde is the specific reactant for preparing an entirely different set of bioactive molecules, including topoisomerase II inhibitors, PI3 kinase-α/mTOR inhibitors, and vascular endothelial growth factor (VEGF) inhibitors . This functional divergence dictates that the choice of building block is non-negotiable based on the desired biological target.

Medicinal Chemistry Chemical Biology Oncology

Melting Point and Handling Profile

The physical state of a compound is a primary determinant of its handling, storage, and suitability for various downstream applications. 5-Benzyloxyindole-3-carboxaldehyde has a reported melting point range of 239–242 °C , which is approximately 60 °C higher than the melting point of the common analog 5-Methoxyindole-3-carboxaldehyde (179–183 °C) . This higher melting point indicates stronger intermolecular forces in the solid state, which can translate to different solid-state stability, handling characteristics, and solubility profiles, making the benzyloxy derivative a more robust solid for long-term storage and weighing.

Physical Chemistry Material Science Process Chemistry

Chemical Stability and Storage Profile

The stability profile of a chemical building block directly impacts its shelf life and the reproducibility of synthetic procedures. 5-Benzyloxyindole-3-carboxaldehyde is stable under recommended storage conditions (2-8°C) and is not noted as being particularly sensitive to air or moisture beyond typical handling for aldehydes . In contrast, 5-Methoxyindole-3-carboxaldehyde is explicitly labeled as "Air Sensitive" and requires storage under an inert argon atmosphere , indicating a higher propensity for degradation upon exposure to air. This stability difference is a critical factor for procurement and long-term project planning.

Synthetic Chemistry Laboratory Management Procurement

Orthogonal Deprotection Capability

The benzyl ether at the 5-position is a crucial design element that provides a synthetic advantage over other analogs. The benzyl group can be cleanly removed via catalytic hydrogenolysis (e.g., H2, Pd/C) to yield the corresponding 5-hydroxyindole derivative [1]. This is an orthogonal deprotection strategy compared to the 5-methoxy analog, where the methyl ether typically requires harsher demethylation conditions (e.g., BBr3) that may not be compatible with other sensitive functional groups. The 5-hydroxy analog (3414-19-5) lacks this protecting group altogether, which can lead to unwanted side reactions with the phenolic OH during synthesis. This makes the benzyloxy compound a strategically superior intermediate for multi-step syntheses requiring late-stage deprotection.

Synthetic Methodology Medicinal Chemistry Protecting Group Strategy

Commercial-Scale Synthesis and Supply

For industrial or large-scale research applications, the commercial availability of a compound in high purity and substantial quantities is a critical differentiator. 5-Benzyloxyindole-3-carboxaldehyde is commercially available with a minimum HPLC purity of 98% and a moisture content of ≤0.5% . Furthermore, it is offered at a production scale of up to 50 kg . This indicates a mature and reliable supply chain suitable for projects moving from discovery into development. While 5-methoxyindole-3-carboxaldehyde is also widely available, the combination of a validated large-scale supply and specific, validated applications makes the benzyloxy derivative a strategically secure choice for long-term projects.

Process Chemistry Scale-up Procurement Industrial Chemistry

5-Benzyloxyindole-3-carboxaldehyde: Application Scenarios


PI3Kα/mTOR and Topoisomerase II Inhibitor Synthesis

Based on its validated use as a reactant for synthesizing inhibitors of PI3 kinase-α, mTOR, and topoisomerase II , 5-Benzyloxyindole-3-carboxaldehyde is the appropriate starting material for medicinal chemistry campaigns targeting these specific pathways in cancer. Substituting with the 5-methoxy analog would not lead to the same chemotypes, as that scaffold is associated with TDO inhibitors.

Orthogonally Protected Serotonin Analogs and 5-HT4 Agonists

The compound's role as a reactant for serotonin 5-HT4 receptor agonists and its utility in synthesizing 5-hydroxyindole derivatives via late-stage deprotection [1] make it a critical building block for creating novel analogs of serotonin and other tryptamine-based natural products. The benzyl protecting group is key to enabling complex synthetic routes without interference from the 5-hydroxy group.

Rhodanine Merocyanine Dyes and Functional Materials

The compound's aldehyde functionality, combined with the electron-donating benzyloxy group, makes it a suitable reactant for the preparation of rhodanine merocyanine dyes . These dyes have applications in organic electronics (e.g., organic photovoltaics, OLEDs) and as fluorescent probes in biological imaging. Its unique electronic and structural profile, compared to other 5-substituted analogs, dictates the resulting photophysical properties of the final materials.

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